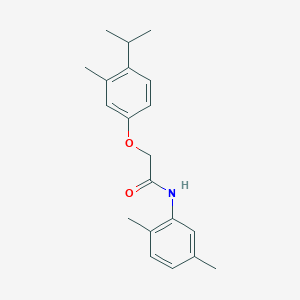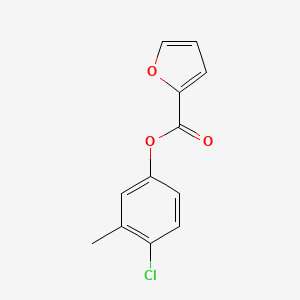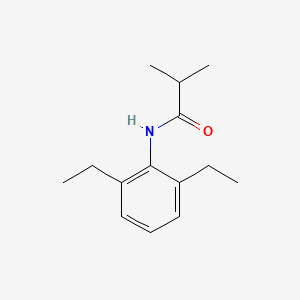
N-(2,5-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chloroacetamide with phenoxyphenol derivatives in the presence of a solvent and a base, such as N,N-dimethylformamide (DMF) and anhydrous potassium carbonate. The reaction conditions include temperatures ranging from 75 to 85°C and a reaction time of approximately 4 hours, achieving yields beyond 85% (He Xiang-qi, 2007). Another synthesis route involves the interaction of ethyl 2-(isopropylphenoxy) acetic acid with diamines under specific conditions to yield compounds with anticancer activity through molecular docking analysis (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic techniques such as IR, MS, ^1HNMR, and elementary analysis, revealing their detailed molecular configurations and interactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates specific crystal system properties and intermolecular hydrogen bonding patterns (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations through silylation, leading to the formation of silaheterocyclic compounds and their subsequent hydrolysis to form silanols (N. Lazareva et al., 2017). The anticonvulsant activity of certain derivatives has also been explored, demonstrating the compounds' ability to inhibit voltage-gated sodium currents and enhance GABA effects (E. Pękala et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in various environments. The orthorhombic crystal system of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its specific space group and unit cell parameters provide insight into its solid-state characteristics (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the application and handling of these compounds. The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide showcases the versatility of these compounds in forming new chemical structures with unique properties (A. Nikonov et al., 2016).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)18-9-8-17(11-16(18)5)23-12-20(22)21-19-10-14(3)6-7-15(19)4/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHDNLCNYYZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)azetidin-3-ol](/img/structure/B5634651.png)


![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)


![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)
![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)